2-(Methanesulfinyl)-1,5-diphenylpentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two phenyl groups and a methylsulfinyl group attached to a pentanedione backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- can be achieved through several methods. One efficient method involves the reaction of aromatic aldehydes with 1,2-diphenylethanone under solvent-free conditions using sodium hydroxide as a catalyst . This method is attractive due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- are not well-documented, the general approach involves the use of readily available reagents and catalysts to facilitate large-scale synthesis. The use of solvent-free conditions and inexpensive catalysts like sodium hydroxide makes this method suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of the methylsulfinyl group enhances its reactivity and ability to participate in redox reactions, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl-
- 3-aryl-1,5-pentanedione derivatives
Uniqueness
1,5-Pentanedione, 2-(methylsulfinyl)-1,5-diphenyl- is unique due to the presence of both phenyl and methylsulfinyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
100749-27-7 |
---|---|
Molekularformel |
C18H18O3S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-methylsulfinyl-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C18H18O3S/c1-22(21)17(18(20)15-10-6-3-7-11-15)13-12-16(19)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
InChI-Schlüssel |
ZKESDVCVNVNKNT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C(CCC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.